molecular formula C21H24N6O B2357200 2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide CAS No. 1396716-16-7

2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide

Cat. No.: B2357200
CAS No.: 1396716-16-7
M. Wt: 376.464
InChI Key: IUYCWOMXHQENNR-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide is a complex organic compound that features a combination of phenyl, pyridinyl, and pyrimidinyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyridin-2-ylamino group: This can be achieved by reacting 2-aminopyridine with appropriate reagents under controlled conditions.

    Synthesis of the pyrimidin-4-ylamine derivative: This involves the reaction of a suitable pyrimidine precursor with amines.

    Coupling reactions: The pyridin-2-ylamino and pyrimidin-4-ylamine derivatives are then coupled with an ethylamine derivative to form the intermediate.

    Final coupling with phenylbutanamide: The intermediate is then reacted with phenylbutanamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development.

Properties

IUPAC Name

2-phenyl-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-2-17(16-8-4-3-5-9-16)21(28)24-13-12-23-19-14-20(26-15-25-19)27-18-10-6-7-11-22-18/h3-11,14-15,17H,2,12-13H2,1H3,(H,24,28)(H2,22,23,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYCWOMXHQENNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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